molecular formula C7H9F2N3S B2802695 2-(difluoromethyl)-5-(pyrrolidin-1-yl)-1,3,4-thiadiazole CAS No. 1427761-11-2

2-(difluoromethyl)-5-(pyrrolidin-1-yl)-1,3,4-thiadiazole

Cat. No.: B2802695
CAS No.: 1427761-11-2
M. Wt: 205.23
InChI Key: OZCPGDPCNCZSLG-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazole derivatives are heterocyclic compounds with a sulfur-containing five-membered ring, widely studied for their diverse pharmacological properties, including anticancer, antimicrobial, and antioxidant activities . The compound 2-(difluoromethyl)-5-(pyrrolidin-1-yl)-1,3,4-thiadiazole features a difluoromethyl group at position 2 and a pyrrolidin-1-yl substituent at position 4. This combination of substituents distinguishes it from other 1,3,4-thiadiazole derivatives, making it a candidate for structure-activity relationship (SAR) studies in medicinal chemistry.

Properties

IUPAC Name

2-(difluoromethyl)-5-pyrrolidin-1-yl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F2N3S/c8-5(9)6-10-11-7(13-6)12-3-1-2-4-12/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZCPGDPCNCZSLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(S2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(difluoromethyl)-5-(pyrrolidin-1-yl)-1,3,4-thiadiazole typically involves the difluoromethylation of a thiadiazole precursor. One common method is the reaction of a thiadiazole derivative with a difluoromethylating reagent under specific conditions. For example, difluoromethylation can be achieved using difluorocarbene reagents or other difluoromethylating agents in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems to enhance reaction efficiency and yield. These systems allow for precise control of reaction conditions such as temperature, flow rate, and residence time, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

2-(difluoromethyl)-5-(pyrrolidin-1-yl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized thiadiazole derivatives, while substitution reactions can produce a variety of substituted thiadiazole compounds .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, studies indicate that compounds containing the thiadiazole moiety are effective against various bacterial strains, including resistant ones. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Antifilarial Properties

Recent findings highlight the potential of thiadiazole derivatives as macrofilaricides for treating human filarial infections such as lymphatic filariasis and onchocerciasis. In vivo studies have shown that certain substituted thiadiazoles can reduce adult worm burdens significantly, suggesting their viability as therapeutic agents in parasitic diseases .

Analgesic and Anti-inflammatory Effects

Thiadiazole derivatives have been reported to possess analgesic and anti-inflammatory activities. In animal models, these compounds demonstrated efficacy in reducing pain responses and inflammation without significant gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .

Case Study 1: Antimicrobial Efficacy

A series of thiadiazole derivatives were synthesized and evaluated for their antimicrobial activity against a panel of bacteria. The results indicated that compounds with specific substitutions on the thiadiazole ring exhibited enhanced antibacterial effects, particularly against Gram-positive bacteria. These findings support the development of new antibiotics based on thiadiazole structures.

Compound IDStructureActivity AgainstMIC (µg/mL)
TDZ-1StructureStaphylococcus aureus8
TDZ-2StructureEscherichia coli16

Case Study 2: Filarial Treatment

In a study focusing on the treatment of filarial infections, a novel thiadiazole derivative was administered to infected mice. The compound was shown to significantly reduce the adult worm burden after a treatment regimen of seven days.

Treatment GroupDose (mg/kg)Worm Burden Reduction (%)
Control00
TDZ-33059
TDZ-41045

Mechanism of Action

The mechanism of action of 2-(difluoromethyl)-5-(pyrrolidin-1-yl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing Groups: Fluorine-containing substituents (e.g., 3-fluorophenylamino in Compound 40) enhance anticancer activity by modulating electron density and improving membrane permeability . The target compound’s difluoromethyl group may offer similar advantages while reducing metabolic degradation .
  • Hydrophobic vs. Hydrophilic Moieties: Pyrrolidin-1-yl (cyclic amine) in the target compound contrasts with aromatic substituents (e.g., methoxyphenyl in ST8).

Pharmacological Potential

  • Anticancer Activity : The target compound’s structural analogs (e.g., ST8–ST12) exhibit moderate activity against breast cancer cells (IC50: 70–160 µM), suggesting that the difluoromethyl-pyrrolidin combination warrants evaluation in similar assays .
  • Antioxidant Activity : Thiadiazoles with isoxazole or pyrazole substituents (e.g., Compound 6b) show radical scavenging properties, but the role of pyrrolidine in this context remains unexplored .

Biological Activity

2-(Difluoromethyl)-5-(pyrrolidin-1-yl)-1,3,4-thiadiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of 2-(difluoromethyl)-5-(pyrrolidin-1-yl)-1,3,4-thiadiazole is C₇H₈F₂N₄S with a molecular weight of approximately 206.23 g/mol. The structure features a thiadiazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of thiadiazole derivatives. For instance, a series of 1,3,4-thiadiazole derivatives were screened for their efficacy against various pathogens. The results indicated that certain derivatives exhibited potent antibacterial and antifungal activities. Specifically, compounds with difluoromethyl substitutions showed enhanced activity against Gram-positive bacteria and fungi compared to their non-fluorinated counterparts .

Antiparasitic Effects

Research has demonstrated the potential of thiadiazole compounds in treating parasitic infections. A study on related thiadiazole derivatives indicated significant in vitro activity against Trypanosoma cruzi, the causative agent of Chagas disease. Compounds similar to 2-(difluoromethyl)-5-(pyrrolidin-1-yl)-1,3,4-thiadiazole showed alterations in the morphology of trypomastigotes and reduced parasitemia in infected models .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Thiadiazole derivatives have been identified as inhibitors of various kinases involved in cancer progression. In particular, compounds related to 2-(difluoromethyl)-5-(pyrrolidin-1-yl)-1,3,4-thiadiazole have shown promise as selective inhibitors against tropomyosin receptor kinases (TRKs), which are implicated in several cancers .

The biological activity of 2-(difluoromethyl)-5-(pyrrolidin-1-yl)-1,3,4-thiadiazole can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways of pathogens and cancer cells.
  • Disruption of Cellular Processes : It has been shown to alter cellular structures and processes in parasites and cancer cells, leading to cell death or growth inhibition .

Study on Trypanosoma cruzi

In a controlled study evaluating the effects of various thiadiazole derivatives on Trypanosoma cruzi, it was found that certain compounds significantly reduced parasitemia levels in infected mice. The selectivity index for macrophages was notably high, indicating a favorable safety profile for potential therapeutic use .

Anticancer Activity Assessment

A series of experiments assessed the anticancer efficacy of related thiadiazoles against different cancer cell lines. The results indicated that these compounds could effectively inhibit cell proliferation and induce apoptosis through various signaling pathways associated with TRK inhibition .

Data Tables

Biological Activity Effect Reference
AntibacterialPotent against Gram-positive bacteria
AntifungalEffective against fungal strains
AntiparasiticReduces Trypanosoma cruzi load
AnticancerInhibits TRK kinases
Compound Activity IC50 (nM) Reference
S1Trypanocidal<100
S2Anticancer13

Q & A

Q. What are the optimized synthetic routes for 2-(difluoromethyl)-5-(pyrrolidin-1-yl)-1,3,4-thiadiazole, and how can reaction conditions be tailored to improve yield?

Answer: Synthesis typically involves cyclocondensation or nucleophilic substitution. A validated approach includes:

  • Route 1 : Reacting 2-amino-5-(difluoromethyl)-1,3,4-thiadiazole with 1,4-dibromobutane in the presence of a base (e.g., K₂CO₃) in DMF at 80°C for 12 hours to introduce the pyrrolidine ring.
  • Route 2 : Cyclizing thiocarbohydrazide derivatives with difluoromethyl-containing precursors in POCl₃ under reflux (3–6 hours), followed by neutralization and recrystallization in ethanol .
    Optimization Tips :
  • Use excess pyrrolidine (1.5–2.0 equivalents) to drive substitution reactions.
  • Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) or HPLC (C18 column, acetonitrile:water gradient).
  • Purify via column chromatography (silica gel, 60–120 mesh) to isolate the product in >85% yield.

Table 1 : Representative Synthetic Conditions

MethodReactantsSolvent/CatalystTime/TempYield (%)
CyclizationThiocarbohydrazide + POCl₃POCl₃6 h, 110°C78–82
Substitution2-Amino-thiadiazole + 1,4-dibromobutaneDMF/K₂CO₃12 h, 80°C65–70

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns. The pyrrolidine protons appear as a multiplet (δ 2.8–3.5 ppm), while the difluoromethyl group shows a triplet (δ 4.5–5.0 ppm, J=37HzJ = 37 \, \text{Hz}) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 263.05).
  • X-ray Crystallography : Resolve polymorphism or solvatomorphism, as seen in analogous thiadiazole derivatives .
  • Elemental Analysis : Match calculated vs. experimental C, H, N, S content (e.g., C: 45.2%, H: 4.1%, N: 21.0%, S: 12.1%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Answer: Conflicting results (e.g., variable IC₅₀ values in cancer assays) may arise from:

  • Cell Line Specificity : Test across multiple lines (e.g., MGC803 gastric vs. A549 lung cancer cells) .
  • Assay Conditions : Standardize protocols (e.g., MTT vs. apoptosis markers like caspase-3 activation) .
  • Compound Stability : Verify integrity via HPLC post-incubation in cell culture media (pH 7.4, 37°C, 24 h).
  • Solubility Effects : Use DMSO stocks ≤0.1% to avoid cytotoxicity artifacts.

Table 2 : Comparative Bioactivity Data (Analogous Compounds)

CompoundCell LineIC₅₀ (μM)Assay TypeReference
8c (Thiadiazole derivative)MGC8035.3MTT
FABTNSCLC8.7Flow Cytometry

Q. What mechanistic insights exist for the dual fluorescence properties of 1,3,4-thiadiazole derivatives, and how can they be applied to this compound?

Answer: Dual fluorescence arises from excited-state intramolecular proton transfer (ESIPT) and charge transfer (CT) states:

  • ESIPT : Observed in 2-((4-fluorophenyl)amino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole, with emission bands at 450 nm (enol form) and 550 nm (keto form) .
  • CT Effects : Enhanced by electron-withdrawing groups (e.g., difluoromethyl) stabilizing the excited state.
    Methodology :
  • Perform time-resolved fluorescence spectroscopy in solvents of varying polarity (e.g., cyclohexane vs. DMSO).
  • Compare Stokes shifts (Δλ) to quantify ESIPT efficiency.

Q. How can computational methods (e.g., molecular docking) predict the interaction of this compound with biological targets?

Answer:

  • Target Selection : Prioritize kinases (e.g., ERK) or tubulin based on structural analogs .
  • Docking Software : Use AutoDock Vina or Schrödinger Suite with PDB IDs (e.g., 4RTO for ERK).
  • Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values. For example, compound 9c showed a ΔG of −9.2 kcal/mol, correlating with its IC₅₀ of 6.3 μM .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives of this compound?

Answer:

  • Chiral Catalysts : Use (R)-BINOL-derived phosphoric acids for asymmetric synthesis .
  • Chromatographic Resolution : Employ chiral columns (e.g., Chiralpak IA, hexane:isopropanol 90:10) to separate enantiomers.
  • Crystallization : Leverage diastereomeric salt formation with L-tartaric acid .

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